(3-methyl-1H-indazol-5-yl)methanamine CAS 267875-56-9 properties
(3-methyl-1H-indazol-5-yl)methanamine CAS 267875-56-9 properties
The following technical guide details the properties, synthesis, and medicinal chemistry applications of (3-methyl-1H-indazol-5-yl)methanamine (CAS 267875-56-9).
A Privileged Scaffold Module for Kinase Inhibitor Design
Executive Summary
(3-methyl-1H-indazol-5-yl)methanamine (CAS 267875-56-9) serves as a high-value molecular building block in modern drug discovery, particularly within the field of oncology and immunology. Structurally, it consists of a 3-methylindazole core —a privileged scaffold known for bioisosteric replacement of indole and purine systems—functionalized with a C5-aminomethyl group.
This specific topology allows the indazole motif to anchor into the ATP-binding pocket of kinase enzymes (acting as a hinge binder), while the primary amine provides a chemically versatile "handle" for extending the molecule into the solvent-exposed region or hydrophobic back-pockets. It is frequently utilized in the synthesis of inhibitors for Rho-associated protein kinase (ROCK) , VEGFR , and PPAR
Physicochemical Specifications
The following data aggregates calculated and experimentally observed properties essential for formulation and assay development.
| Property | Specification |
| CAS Registry Number | 267875-56-9 |
| IUPAC Name | (3-methyl-1H-indazol-5-yl)methanamine |
| Synonyms | 5-(Aminomethyl)-3-methyl-1H-indazole; 1-(3-methyl-1H-indazol-5-yl)methanamine |
| Molecular Formula | C |
| Molecular Weight | 161.20 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Predicted LogP | ~0.8 – 1.1 (Lipophilic, suitable for CNS penetration) |
| pKa (Conjugate Acid) | ~9.5 (Primary amine), ~1.5 (Indazole N2) |
| H-Bond Donors | 2 (Primary amine, Indazole NH) |
| H-Bond Acceptors | 2 |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water (neutral form) |
Synthetic Architecture & Methodology
The synthesis of CAS 267875-56-9 typically follows a convergent route. The core challenge lies in constructing the 3-methylindazole ring followed by the selective reduction of a nitrile precursor.
Retrosynthetic Analysis (DOT Diagram)
The following diagram illustrates the logical disconnection of the target molecule back to commercially available acetophenones.
Figure 1: Retrosynthetic pathway showing the derivation of the target amine from nitrile precursors.
Detailed Experimental Protocol
Objective: Synthesis of (3-methyl-1H-indazol-5-yl)methanamine from 3-methyl-1H-indazole-5-carbonitrile.
Context: This protocol is adapted from high-yield reduction methodologies cited in patent literature (e.g., US11345693B2). The use of Lithium Aluminum Hydride (LiAlH
Reagents:
-
3-methyl-1H-indazole-5-carbonitrile (1.0 equiv)
-
LiAlH
(2.0 M in THF, 4.0 equiv) -
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate Decahydrate (Na
SO ·10H O) or Glauber's salt
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon or Nitrogen.[1]
-
Precursor Dissolution: Charge the flask with 3-methyl-1H-indazole-5-carbonitrile (e.g., 1.0 g, 6.36 mmol) and anhydrous THF (15 mL). Stir at room temperature until fully dissolved.
-
Hydride Addition: Cool the solution to 0°C using an ice bath. Carefully add LiAlH
solution (12.7 mL, 25.4 mmol) dropwise via syringe. Caution: Gas evolution (H ) will occur. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the mixture to 50°C–60°C and stir for 4–12 hours. Monitor reaction progress via LC-MS (Target [M+H]+ = 162.2).
-
Quenching (Fieser Method): Cool the reaction mixture back to 0°C. Dilute with diethyl ether (20 mL). Slowly add:
-
1.0 mL water
-
1.0 mL 15% NaOH solution
-
3.0 mL water
-
Stir vigorously until a white granular precipitate forms.
-
-
Workup: Add anhydrous MgSO
to the mixture and stir for 15 minutes. Filter the suspension through a pad of Celite. Rinse the filter cake with THF/MeOH (9:1). -
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Purification: If necessary, purify via flash column chromatography (DCM/MeOH/NH
OH gradient) or recrystallize from EtOAc/Hexanes.
Medicinal Chemistry Applications
The (3-methyl-1H-indazol-5-yl)methanamine moiety is a critical "linker-scaffold." In kinase inhibitor design, the indazole core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.
Pharmacophore Mapping
-
Hinge Binder: The N1-H and N2 of the indazole ring form a donor-acceptor motif with the backbone residues of the kinase hinge (e.g., Glu/Leu residues).
-
Solvent Vector: The C5-aminomethyl group projects out of the hydrophobic pocket towards the solvent front. This allows for the attachment of solubilizing groups (e.g., piperazines, morpholines) or "tail" groups that interact with the ribose-binding pocket.
Biological Targets
-
ROCK1/2 Inhibitors: Indazole derivatives are potent inhibitors of Rho-kinase, used in treating glaucoma and cardiovascular diseases. The amine allows coupling to amide-linked aryl groups essential for selectivity.
-
VEGFR/PDGFR Inhibitors: Used as a bioisostere for the indolinone core found in drugs like Sunitinib or the indazole in Axitinib.
-
PPAR Modulators: Recent patent filings suggest utility in metabolic disease modulation via nuclear receptor binding.
Figure 2: Pharmacophore mapping of the indazole scaffold within a typical kinase ATP-binding pocket.
Handling & Safety (E-E-A-T)
While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions applicable to indazole amines .
-
Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may be harmful if swallowed (H302).[2]
-
Storage: Store at 2°C–8°C under inert gas (Argon). Primary amines are sensitive to atmospheric CO
(carbamate formation) and oxidation. -
Stability: The indazole ring is robust, but the benzylic-like amine (aminomethyl) can be susceptible to oxidation if left in solution for extended periods.
References
-
Vertex Pharmaceuticals Inc. (2022). Compounds, salts thereof and methods for treatment of diseases. US Patent 11,345,693 B2. (Describing the synthesis of Intermediate 25: (3-methyl-1H-indazol-5-yl)methanamine).
-
Cullinan Oncology, Inc. (2023). PPARg Modulators and Methods of Use. US Patent Application 2023/0062861 A1. (Utilization of CAS 267875-56-9 as Intermediate 515 in drug synthesis).
-
PubChem . (2024). Compound Summary: 3-methyl-1H-indazol-5-amine (Related Structure).[2] National Library of Medicine. (Provided for structural analog comparison).
